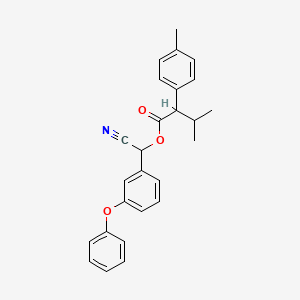
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a synthetic pyrethroid insecticide. It is known for its effectiveness in controlling a wide range of insect pests in agricultural and household settings. This compound is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves several steps:
Preparation of the Acid Chloride: The starting material, 4-Methyl-alpha-(1-methylethyl)benzeneacetic acid, is converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of the Ester: The acid chloride is then reacted with cyano(3-phenoxyphenyl)methanol in the presence of a base such as pyridine to form the ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and stringent quality control measures are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticides with improved safety profiles.
Industry: Widely used in agricultural practices to control insect pests, contributing to increased crop yields and food security.
Mécanisme D'action
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular targets include specific isoforms of sodium channels that are more prevalent in insects than in mammals, contributing to its selective toxicity.
Comparaison Avec Des Composés Similaires
4-Methyl-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is similar to other pyrethroid insecticides such as:
- Fenvalerate
- Esfenvalerate
- Permethrin
- Cypermethrin
Uniqueness
- Potency : It is highly effective at low concentrations.
- Stability : It has a longer residual activity compared to some other pyrethroids.
- Selectivity : It is more selective for insect sodium channels, reducing the risk of toxicity to non-target organisms.
Similar Compounds
- Fenvalerate : Another pyrethroid with similar insecticidal properties.
- Esfenvalerate : The (S)-enantiomer of fenvalerate, known for its enhanced biological activity.
- Permethrin : A widely used pyrethroid with a broad spectrum of activity.
- Cypermethrin : Known for its high potency and effectiveness against a wide range of insect pests.
Propriétés
Numéro CAS |
51630-53-6 |
|---|---|
Formule moléculaire |
C26H25NO3 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 3-methyl-2-(4-methylphenyl)butanoate |
InChI |
InChI=1S/C26H25NO3/c1-18(2)25(20-14-12-19(3)13-15-20)26(28)30-24(17-27)21-8-7-11-23(16-21)29-22-9-5-4-6-10-22/h4-16,18,24-25H,1-3H3 |
Clé InChI |
OCJUGACFAAWZIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




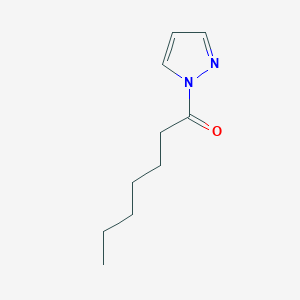
![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
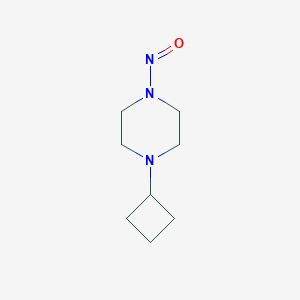
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
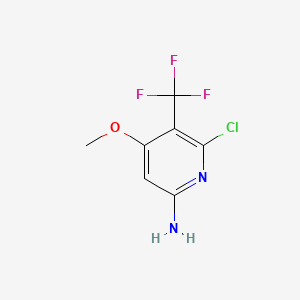
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
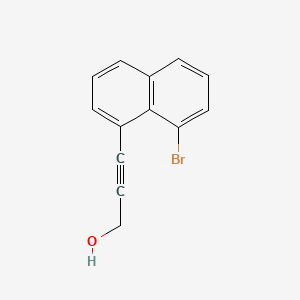

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)

![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
